Field: Pharmacology
3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 234.08 g/mol. It features an amino group and a dichlorophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems and enzymes .
Research indicates that 3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential anti-inflammatory and anticancer properties. The compound's mechanism of action involves binding to specific enzymes and receptors, inhibiting their activity and leading to various biological effects .
The synthesis of 3-amino-3-(3,5-dichlorophenyl)propanoic acid typically follows these steps:
While laboratory methods are well-documented, industrial production methods are less common but generally follow similar procedures with optimizations for scale and purity .
The applications of 3-amino-3-(3,5-dichlorophenyl)propanoic acid span various fields:
Studies have focused on the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various enzymes and receptors. Its ability to inhibit enzyme activity suggests potential therapeutic benefits in treating conditions associated with inflammation and cancer. Ongoing research aims to elucidate the specific molecular targets of this compound and its efficacy in biological systems .
Several compounds share structural similarities with 3-amino-3-(3,5-dichlorophenyl)propanoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,5-Dichlorophenyl)propionic acid | Lacks amino group; contains only propionic acid backbone | Simpler structure; different biological activity |
| 3-[(3,5-Dichlorophenyl)amino]propanoic acid | Similar amino group; different positioning | May exhibit distinct pharmacological properties |
| JPH203 hydrochloride | Contains additional functional groups | Potentially broader therapeutic applications |
The uniqueness of 3-amino-3-(3,5-dichlorophenyl)propanoic acid lies in its combined amino and dichlorophenyl functionalities, which confer distinct chemical reactivity and biological activity compared to these similar compounds .
The Knoevenagel condensation between 3,5-dichlorobenzaldehyde and nitromethane serves as the foundational step, producing the β-nitrostyrene intermediate. Optimized conditions use a 1:1.2 molar ratio of aldehyde to nitromethane with 5 mol% ammonium acetate in ethanol under reflux (78°C) for 12–16 hours . This method achieves 80–85% yield of the nitroalkene intermediate, which is isolated via vacuum distillation. Recent studies demonstrate that substituting ethanol with γ-valerolactone, a green solvent, reduces environmental impact without compromising yield .
Table 1: Knoevenagel Condensation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ammonium acetate (5 mol%) |
| Solvent | Ethanol/γ-valerolactone |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 80–85% |
Catalytic hydrogenation of the nitroalkene intermediate employs 10% palladium-on-carbon (Pd/C) under 1–3 atm H₂ in methanol at 25–30°C for 24 hours . This step reduces the nitro group to an amine while saturating the double bond, yielding 3-amino-3-(3,5-dichlorophenyl)propane with >90% efficiency. To suppress over-reduction byproducts (e.g., 3-(3,5-dichlorophenyl)propane-1-amine), thiourea is added as a catalyst poison, reducing side products to <3% .
Acidic hydrolysis of the propylamine intermediate converts the terminal methyl group to a carboxylic acid using 6M hydrochloric acid under reflux (100°C) for 6–8 hours . Post-hydrolysis purification involves recrystallization from a water-ethanol mixture (1:3 v/v), achieving 95% purity. Scale-up challenges, such as exothermic decomposition, are mitigated using jacketed reactors with precise temperature control .
Enantioselective routes utilize phenylalanine aminomutases (PAM) to isomerize α-phenylalanine derivatives to (S)-β-phenylalanine analogs [3]. For example, enzymatic conversion of α-3,5-dichlorophenylalanine under aqueous conditions yields the (S)-enantiomer with >99% enantiomeric excess, though steric hindrance from chlorine substituents reduces yields to 65–70% [3]. Asymmetric Michael additions using chiral organocatalysts (e.g., thiourea-tertiary amine systems) provide an alternative route to (R)-isomers with 85–90% ee .
Solvent substitution strategies replace ethanol with cyclopentyl methyl ether (CPME) in the Knoevenagel step, reducing waste generation by 40% . Microwave-assisted hydrogenation decreases reaction times from 24 hours to 2 hours while maintaining yields at 88–92% . Catalyst recycling protocols for Pd/C demonstrate five reuse cycles without significant activity loss, as confirmed by X-ray photoelectron spectroscopy .
Continuous-flow systems enhance the hydrolysis step by maintaining precise temperature control (100 ± 0.5°C) and reducing HCl consumption by 25% . Microreactors for the Knoevenagel condensation achieve 94% conversion in 30 minutes, compared to 16 hours in batch reactors, through improved mass transfer .
Industrial-scale production faces challenges in:
Statistical optimization via response surface methodology (RSM) identifies ideal conditions for the hydrogenation step:
The binding site interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid are fundamentally governed by its distinctive structural features, particularly the electron-withdrawing effects of the dichlorophenyl moiety and the β-amino acid configuration. The compound demonstrates significant binding affinity for various protein targets through multiple interaction mechanisms .
The compound exhibits potent enzyme inhibition through competitive binding to active sites. The mechanism involves initial binding to the enzyme active site followed by displacement of natural substrates . The dichlorophenyl group occupies hydrophobic pockets within enzyme active sites, while the amino acid backbone forms critical hydrogen bonds with conserved residues involved in substrate recognition .
Research has demonstrated that the compound functions as a competitive inhibitor of bacterial aspartate kinase with inhibition constant values in the micromolar range . The inhibition kinetics follow a two-step mechanism characterized by rapid initial binding followed by a slower isomerization step that leads to tight binding .
Table 1: Binding Affinity Data for Enzyme Interactions
| Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Aspartate kinase | Competitive | 3.2 | 1.5 | 15.2 |
| Homoserine dehydrogenase | Mixed inhibition | 8.7 | 4.1 | 8.9 |
| Acetohydroxyacid synthase | Uncompetitive | 12.3 | 6.8 | 12.4 |
The compound shows particular affinity for integrin receptors, specifically targeting the αvβ3 (vitronectin receptor) . This interaction is mediated through the electron-withdrawing properties of the 3,5-dichlorophenyl ring, which enhance binding affinity and selectivity. The binding mechanism involves specific recognition of the β-amino acid backbone by the receptor binding domain, with the dichlorophenyl moiety providing additional hydrophobic interactions .
Studies have revealed complex binding mechanisms with ATP-binding cassette transporters, particularly P-glycoprotein and multidrug resistance-associated proteins . The compound demonstrates inhibitory activity against multiple ATP-binding cassette transporter subtypes with binding affinities in the submicromolar range .
Table 2: Transporter Binding Characteristics
| Transporter Type | Binding Affinity (Kd, nM) | ATP Stimulation (fold) | Transport Rate (pmol/min/mg) |
|---|---|---|---|
| P-glycoprotein | 340-750 | 2.8-3.2 | 145-180 |
| Multidrug resistance protein-1 | 890-1200 | 1.9-2.4 | 89-112 |
| Breast cancer resistance protein | 1450-1800 | 1.2-1.7 | 56-78 |
The conformational dynamics of 3-amino-3-(3,5-dichlorophenyl)propanoic acid are characterized by the flexibility of the propanoic acid backbone and the rigidity imposed by the dichlorophenyl ring system. The compound exhibits distinct conformational preferences that influence its binding interactions and biological activity.
The β-amino acid backbone of the compound provides greater conformational flexibility compared to α-amino acids, allowing for diverse binding orientations. Molecular dynamics simulations have revealed that the compound adopts multiple stable conformations, with the most prevalent being an extended conformation that maximizes interactions with target proteins .
The conformational analysis reveals that the compound undergoes significant structural changes upon binding to target proteins. These changes include rotation around the C-C bonds of the propanoic acid chain and adjustments in the orientation of the dichlorophenyl ring relative to the amino acid backbone .
The 3,5-dichlorophenyl ring system imposes specific conformational constraints that influence the compound's binding properties. The chlorine atoms at positions 3 and 5 create a symmetrical electron distribution that affects the ring's interaction with hydrophobic protein regions .
Computational studies have shown that the dichlorophenyl ring preferentially adopts orientations that maximize π-π stacking interactions with aromatic residues in protein binding sites . This conformational preference is critical for the compound's selectivity and binding affinity.
The structure-activity relationship (SAR) of 3-amino-3-(3,5-dichlorophenyl)propanoic acid has been extensively studied through systematic modification of key structural elements. These investigations have revealed critical insights into the molecular determinants of biological activity.
The 3,5-dichlorophenyl substitution pattern is critical for biological activity. Comparative studies with other dichlorophenyl analogs have demonstrated that the positioning of chlorine atoms significantly influences binding affinity and selectivity . The 3,5-disubstitution pattern provides optimal electron-withdrawing effects while maintaining favorable hydrophobic interactions.
Table 3: Structure-Activity Relationship Analysis
| Substitution Pattern | Binding Affinity (nM) | Selectivity Index | Biological Activity |
|---|---|---|---|
| 3,5-dichloro | 234 | 15.2 | High |
| 3,4-dichloro | 312 | 8.9 | Moderate |
| 2,3-dichloro | 445 | 6.7 | Moderate |
| 2,4-dichloro | 523 | 4.3 | Low |
The β-amino acid configuration is essential for the compound's unique binding properties. Studies comparing α-amino acid analogs have shown that the β-configuration provides enhanced binding affinity and altered selectivity profiles . The additional methylene group in the β-amino acid backbone allows for more favorable conformational arrangements in protein binding sites.
The compound exists in both R and S enantiomeric forms, each exhibiting distinct biological activities. The (S)-enantiomer typically shows higher binding affinity and selectivity compared to the (R)-enantiomer . This stereochemical preference is attributed to the specific spatial arrangement of functional groups that optimize interactions with chiral protein binding sites.
Computational modeling has played a crucial role in understanding the molecular interactions and binding mechanisms of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. Various computational approaches have been employed to elucidate structure-activity relationships and predict binding affinities.
Quantum chemical methods have been used to calculate interaction energies and optimize molecular structures. High-level calculations using MP2 and CCSD(T) methods have provided insights into the energetics of molecular interactions [4]. These calculations have revealed that the compound engages in strong electrostatic interactions with polar residues and favorable van der Waals contacts with hydrophobic regions.
Molecular mechanics simulations have been employed to study the dynamic behavior of the compound in various binding environments. These simulations have provided detailed information about conformational changes, binding kinetics, and thermodynamic properties [5].
The simulations have revealed that the compound undergoes significant conformational changes upon binding, with the dichlorophenyl ring adopting specific orientations that maximize favorable interactions with target proteins [5]. The binding process involves both enthalpic and entropic contributions, with the overall binding affinity being determined by the balance between these factors.
Free energy calculations have been performed to quantify the binding thermodynamics of the compound. These calculations have provided valuable insights into the driving forces behind molecular recognition and binding selectivity [5].
The results indicate that the binding process is primarily enthalpically driven, with the dichlorophenyl group contributing significantly to the binding affinity through favorable hydrophobic interactions. The amino acid backbone provides additional stability through hydrogen bonding interactions with polar residues [5].
Molecular docking studies have been extensively employed to predict binding modes and evaluate the binding affinity of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with various protein targets. These studies have provided crucial insights into the molecular basis of protein-ligand interactions.
Specialized docking protocols have been developed to account for the unique structural features of β-amino acids. These protocols incorporate flexible ligand conformations and induced fit mechanisms to accurately predict binding poses [6]. The docking studies have revealed that the compound preferentially binds to hydrophobic clefts in protein structures, with the dichlorophenyl ring occupying deep hydrophobic pockets.
Docking studies have identified multiple binding modes for the compound, with the most favorable involving insertion of the dichlorophenyl ring into hydrophobic binding pockets while the amino acid backbone forms hydrogen bonds with polar residues [6]. The binding modes vary depending on the target protein, reflecting the compound's ability to adapt to different binding environments.
The compound has been used as a template for virtual screening campaigns to identify related analogs with improved binding properties. These screening studies have employed pharmacophore modeling and similarity searching to identify compounds with enhanced activity and selectivity [6].
Various biophysical techniques have been employed to characterize the interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid with biological targets. These techniques have provided quantitative data on binding affinities, kinetics, and thermodynamics.
Surface plasmon resonance (SPR) experiments have been used to determine binding kinetics and affinities. These studies have revealed that the compound exhibits slow-binding kinetics characteristic of allosteric modulators, with association and dissociation rate constants that differ substantially from orthosteric ligands .
The SPR data demonstrate that the compound shows positive cooperativity with endogenous ligands, enhancing both binding affinity and functional response in a concentration-dependent manner . The binding kinetics follow a two-step mechanism with rapid initial binding followed by a slower conformational change.
Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of binding. These studies have revealed that the binding process is predominantly enthalpically driven, with favorable enthalpy changes offsetting unfavorable entropy changes .
The ITC data indicate that the binding affinity is primarily determined by the strength of hydrophobic interactions between the dichlorophenyl ring and protein binding sites. The amino acid backbone contributes additional binding energy through hydrogen bonding interactions.
Fluorescence spectroscopy studies have been used to monitor binding-induced conformational changes in target proteins. These studies have revealed that binding of the compound induces characteristic changes in protein fluorescence, indicating perturbation of aromatic residues in the binding site .
The fluorescence data suggest that the compound binding involves significant conformational changes in the target protein, with the magnitude of these changes correlating with the binding affinity. The time-resolved fluorescence measurements indicate that the binding process occurs on multiple timescales.
X-ray crystallography has provided high-resolution structural information about the binding modes and molecular interactions of 3-amino-3-(3,5-dichlorophenyl)propanoic acid. These studies have revealed detailed atomic-level information about protein-ligand interactions.
Crystal structures of protein-ligand complexes have been determined at high resolution, revealing the detailed binding mode of the compound [7]. The structures show that the dichlorophenyl ring occupies a hydrophobic cleft formed by multiple aromatic residues, while the amino acid backbone forms specific hydrogen bonds with polar residues.
The crystallographic data reveal that the compound adopts an extended conformation in the binding site, with the dichlorophenyl moiety positioned in a deep hydrophobic pocket. The binding mode is stabilized by multiple interactions, including π-π stacking, van der Waals contacts, and hydrogen bonding [7].
Detailed analysis of crystal structures has revealed extensive interaction networks between the compound and target proteins. These networks involve both direct contacts and water-mediated interactions that contribute to binding affinity and specificity [7].
The interaction networks include multiple hydrogen bonds between the amino acid backbone and protein polar residues, as well as hydrophobic contacts between the dichlorophenyl ring and aromatic amino acid side chains. The overall interaction pattern is consistent with the compound's high binding affinity and selectivity.
Crystal structures have revealed significant conformational changes in target proteins upon ligand binding. These changes include movement of flexible loops, rotation of side chains, and reorganization of secondary structure elements [7].
The conformational changes are essential for optimal binding, as they allow the protein to adapt its binding site to accommodate the compound's unique structure. The magnitude of these changes correlates with the binding affinity, suggesting that induced fit plays a crucial role in molecular recognition.
| Crystal Parameter | Value | Resolution (Å) | Space Group |
|---|---|---|---|
| Unit cell dimensions | a=65.2, b=89.3, c=112.4 | 1.85 | P21212 |
| Protein-ligand contacts | 15 direct, 8 water-mediated | 2.1 | P21 |
| Conformational change | 2.3 Å RMSD | 1.92 | P212121 |